Allyl(benzyl)sulfide
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Overview
Description
Allyl(benzyl)sulfide is an organic compound that features both allyl and benzyl groups attached to a sulfur atom The allyl group consists of a methylene bridge attached to a vinyl group, while the benzyl group is a phenyl ring attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-pot Synthesis: Allyl(benzyl)sulfide can be synthesized from sulfinate esters and allylsilanes through a one-pot method.
C-S Coupling: Another method involves the reaction of benzylic alcohols with thiols under metal-free and solvent-free conditions, catalyzed by TAPC.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. The use of environmentally friendly catalysts and reagents is preferred to ensure sustainability and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl(benzyl)sulfide can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Substitution: It can participate in substitution reactions, such as the S_N2 mechanism, where the sulfur atom acts as a nucleophile.
Hydrothiolation: The compound can undergo hydrothiolation reactions with alkenes, leading to the formation of Markovnikov-type products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2).
Reducing Agents: Sodium borohydride (NaBH_4).
Catalysts: TAPC, indium triiodide, zinc, copper.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thioethers: Formed through substitution and hydrothiolation reactions.
Scientific Research Applications
Allyl(benzyl)sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of allyl(benzyl)sulfide involves its ability to undergo various chemical transformations. The sulfur atom in the compound can act as a nucleophile, participating in substitution reactions. Additionally, the allyl and benzyl groups can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with molecular targets .
Comparison with Similar Compounds
Allyl Sulfide: Contains only the allyl group attached to sulfur.
Benzyl Sulfide: Contains only the benzyl group attached to sulfur.
Diallyl Sulfide: Contains two allyl groups attached to sulfur.
Uniqueness: Allyl(benzyl)sulfide is unique due to the presence of both allyl and benzyl groups, which impart distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of substituent.
Properties
CAS No. |
6937-97-9 |
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Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
prop-2-enylsulfanylmethylbenzene |
InChI |
InChI=1S/C10H12S/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
JEJKPKFDMNNGDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC1=CC=CC=C1 |
Origin of Product |
United States |
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